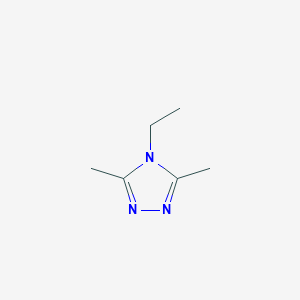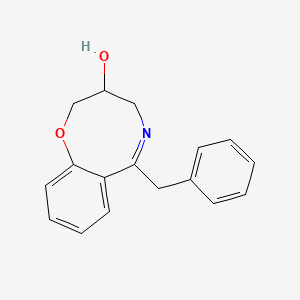
2H-1,5-Benzoxazocin-3-OL, 3,4-dihydro-6-benzyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol is a heterocyclic compound with the molecular formula C17H17NO2. This compound belongs to the benzoxazocin family, characterized by a fused benzene and oxazine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with salicylaldehyde, followed by cyclization in the presence of an acid catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: While specific industrial production methods for 6-benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Solvent-free microwave thermolysis has also been explored as an efficient and environmentally friendly method for synthesizing benzoxazine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine oxides, while substitution reactions can produce various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound exhibits biological activity, including anti-inflammatory and antibacterial properties.
Wirkmechanismus
The mechanism of action of 6-benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-2H-1,3-benzoxazines: These compounds share a similar core structure but differ in the substituents attached to the benzene and oxazine rings.
Benzoxazine Derivatives: Various derivatives with different functional groups exhibit distinct chemical and biological properties.
Uniqueness: 6-Benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol stands out due to its specific benzyl substitution, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents .
Eigenschaften
CAS-Nummer |
27827-61-8 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
6-benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol |
InChI |
InChI=1S/C17H17NO2/c19-14-11-18-16(10-13-6-2-1-3-7-13)15-8-4-5-9-17(15)20-12-14/h1-9,14,19H,10-12H2 |
InChI-Schlüssel |
KOORYNGOSOVRCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=CC=CC=C2C(=N1)CC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



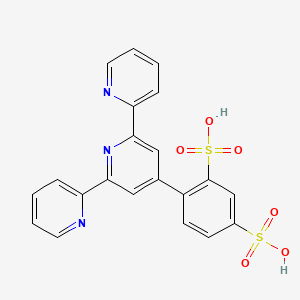

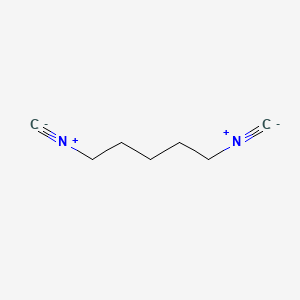
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

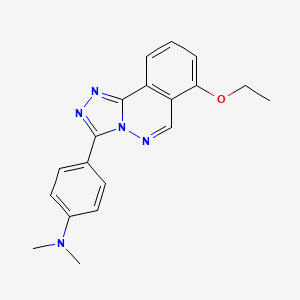
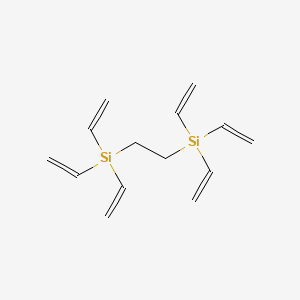
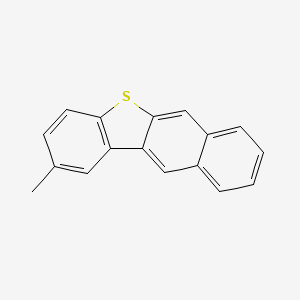
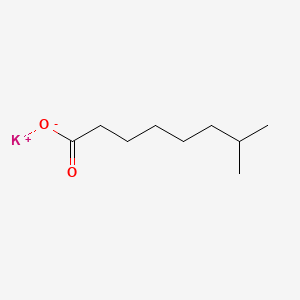
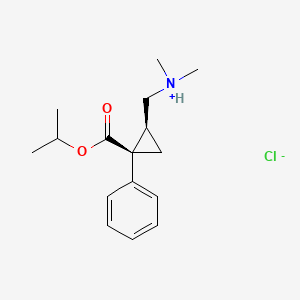
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
